molecular formula C9H9ClN2O5S B8387338 2-Dimethylaminocarbonyl-5-nitrobenzenesulfonyl chloride CAS No. 190520-66-2

2-Dimethylaminocarbonyl-5-nitrobenzenesulfonyl chloride

Cat. No. B8387338
M. Wt: 292.70 g/mol
InChI Key: HWHFKRBWXGKGGW-UHFFFAOYSA-N
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Patent
US06790955B2

Procedure details

37 ml of concentrated ammonia solution (33% strength) are added dropwise at 5° C. and with stirring to a mixture of 77.8 g of 2-dimethylaminocarbonyl-5-nitrobenzenesulfonyl chloride and 780 ml of tetrahydrofuran. The mixture is subsequently stirred until the end of the reaction. The reaction mixture is concentrated under reduced pressure and the residue is stirred with a little water. Drying gives 66.9 g of the desired product.
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
77.8 g
Type
reactant
Reaction Step Two
Quantity
780 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[CH3:2][N:3]([CH3:19])[C:4]([C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[S:15](Cl)(=[O:17])=[O:16])=[O:5]>O1CCCC1>[CH3:2][N:3]([CH3:19])[C:4]([C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[S:15]([NH2:1])(=[O:17])=[O:16])=[O:5]

Inputs

Step One
Name
Quantity
37 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
77.8 g
Type
reactant
Smiles
CN(C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl)C
Name
Quantity
780 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred until the end of the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
the residue is stirred with a little water
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 66.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.